

Asperlactone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Asperlactone

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Abstract

Asperlactone is a polyketide-derived secondary metabolite produced by various fungi of the *Aspergillus* genus, notably *Aspergillus ochraceus* and *Aspergillus melleus*.^[1] This butenolide compound has garnered interest within the scientific community due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. A thorough understanding of its chemical architecture, particularly its absolute stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth analysis of **asperlactone's** structure, stereochemistry, and the experimental methodologies employed for its characterization.

Chemical Identity and Physicochemical Properties

Asperlactone is characterized by a core furan-2(5H)-one (butenolide) ring, substituted with a hydroxyethyl group at position 5 and a methyloxirane (epoxide) group at position 4.^[1] The molecule contains four chiral centers, leading to a specific and crucial three-dimensional arrangement of its atoms.

Table 1: Chemical Identifiers and Physicochemical Properties of **Asperlactone**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O ₄	[1]
Molecular Weight	184.19 g/mol	[1]
IUPAC Name	(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one	[1]
CAS Number	76375-62-7	
Appearance	Yellow oil	
Solubility	Soluble in DMSO, methanol, acetone	
InChI Key	VMLNPJDEXLLCQG-DGCAKLBHSA-N	
SMILES	C[C@H]1--INVALID-LINK--C2=C--INVALID-LINK----INVALID-LINK--O	

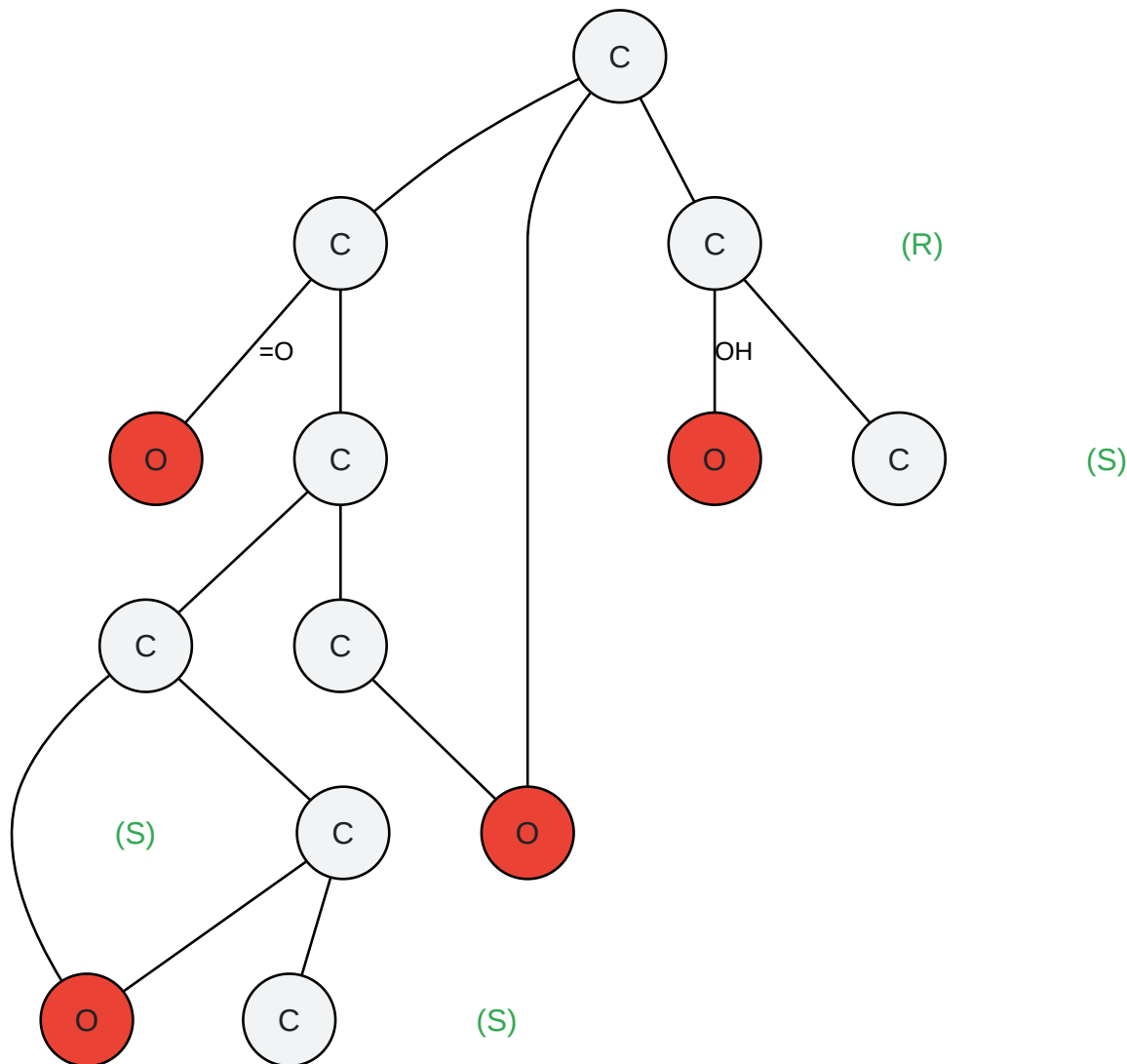
Stereochemistry and Absolute Configuration

The biological activity of many natural products is intrinsically linked to their precise three-dimensional structure. **Asperlactone** possesses four stereocenters, and its absolute configuration has been determined as (2R, 1'S, 2"S, 3"S). This specific arrangement is critical for its interaction with biological targets.

The IUPAC name, (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one, precisely defines the spatial orientation of the substituents around each chiral carbon atom according to the Cahn-Ingold-Prelog priority rules.

Below is a diagram illustrating the chemical structure of **asperlactone** with the defined stereochemistry at each chiral center.

Asperlactone Chemical Structure and Stereochemistry



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Caption: Chemical structure of **asperlactone** with stereochemical assignments.

Spectroscopic Data

The structural elucidation of **asperlactone** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). While a complete, publicly available dataset of the original NMR spectra can be challenging to locate, biosynthetic studies have provided valuable insights into its carbon skeleton. The following table summarizes the expected and reported spectroscopic characteristics.

Table 2: Key Spectroscopic Data for **Asperlactone**

Technique	Data
^1H NMR	Identity determined by ^1H -NMR. Expected signals would include doublets for the methyl groups, multiplets for the methine protons on the epoxide and butenolide rings, and a quartet and doublet for the hydroxyethyl side chain.
^{13}C NMR	Biosynthetic studies utilizing ^{13}C -labeled precursors have confirmed the connectivity of the carbon skeleton. Key signals would include those for the lactone carbonyl, olefinic carbons, carbons of the epoxide ring, and the oxygenated carbons of the side chain.
Mass Spec.	High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula $\text{C}_9\text{H}_{12}\text{O}_4$.
Infrared (IR)	Expected characteristic absorptions for hydroxyl (-OH), lactone carbonyl (C=O), and C-O stretching vibrations.

Experimental Protocols

Isolation from *Aspergillus melleus*

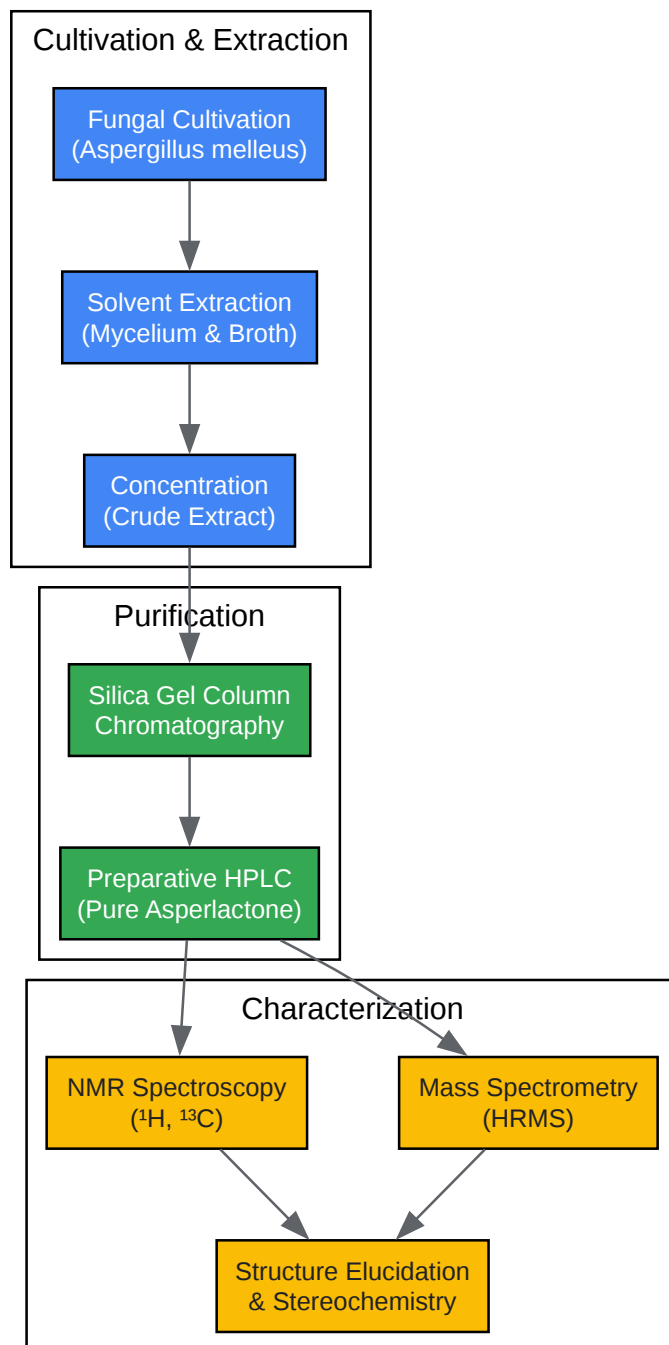
The following is a generalized protocol based on methods for isolating polyketide metabolites from *Aspergillus* species. The original isolation of **asperlactone** was performed from cultures of *Aspergillus melleus*.

- **Fungal Cultivation:** *Aspergillus melleus* is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under static or shaking conditions at an appropriate

temperature (typically 25-28°C) for a period of 14-21 days to allow for the production of secondary metabolites.

- **Extraction:** The fungal mycelium and the culture broth are separated by filtration. The mycelium is typically extracted with a polar organic solvent such as methanol or acetone. The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.
- **Crude Extract Preparation:** The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.
 - **Column Chromatography:** The crude extract is first fractionated by column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
 - **Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC):** Fractions containing **asperlactone**, as identified by analytical TLC, are further purified using preparative TLC or HPLC (often with a reversed-phase C18 column) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated pure compound is then determined using spectroscopic methods as outlined in Table 2.

General Workflow for Asperlactone Isolation and Characterization



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Caption: A generalized experimental workflow for the isolation and characterization of asperlactone.

Determination of Absolute Stereochemistry

The definitive assignment of the absolute configuration of a chiral molecule like **asperlactone** typically relies on one or more of the following advanced analytical techniques:

- **X-ray Crystallography:** If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry.
- **Chiral Synthesis:** The total synthesis of all possible stereoisomers of **asperlactone** and comparison of their spectroscopic data and optical rotation with those of the natural product provides a definitive proof of structure.
- **NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method):** By forming esters of the hydroxyl group with chiral reagents (e.g., α -methoxy- α -trifluoromethylphenylacetic acid, MTPA), it is possible to deduce the absolute configuration at the adjacent stereocenter by analyzing the changes in the ^1H NMR chemical shifts of the resulting diastereomers.
- **Circular Dichroism (CD) Spectroscopy:** Comparison of the experimental CD spectrum with theoretically calculated spectra for the possible stereoisomers can be a powerful tool for assigning the absolute configuration.

Biological Activity and Future Directions

Asperlactone has been reported to exhibit a range of biological activities, including:

- **Antifungal and Antibacterial Activity**
- **Nematicidal and Insecticidal Properties**
- **Anti-inflammatory Activity:** It has been shown to inhibit superoxide anion generation in fMLP-stimulated human neutrophils.

The presence of the strained epoxide ring and the electrophilic α,β -unsaturated lactone system are likely key pharmacophores responsible for its bioactivity, potentially acting as Michael acceptors for nucleophilic residues in biological targets.

For drug development professionals, **asperlactone** represents an interesting scaffold. Future research could focus on the total synthesis of **asperlactone** and its analogues to conduct structure-activity relationship (SAR) studies. This would enable the optimization of its biological activity and the development of more potent and selective therapeutic agents. Furthermore, identifying the specific molecular targets of its anti-inflammatory and antimicrobial actions will be crucial for understanding its mechanism and potential clinical applications.

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References

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